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Compound of Interest

Compound Name: Azobenzene-D10

Cat. No.: B3044145 Get Quote

For researchers, scientists, and drug development professionals, this technical guide provides

an in-depth overview of Azobenzene-D10, a deuterated isotopologue of the versatile

photoswitchable molecule, azobenzene. This document details its chemical identity, physical

properties, and pertinent experimental protocols, with a focus on its applications in innovative

therapeutic strategies.

Core Chemical Identity: Azobenzene-D10
Azobenzene-D10 is the deuterated form of azobenzene, where all ten hydrogen atoms on the

two phenyl rings are replaced with deuterium.[1] This isotopic labeling is invaluable for a range

of analytical and mechanistic studies, particularly in drug development, where it can be used as

a tracer to understand pharmacokinetic and metabolic profiles.[1]

The Chemical Abstracts Service (CAS) number for Azobenzene-D10 is 30504-49-5.[1][2][3]

Chemical Structure
The chemical structure of Azobenzene-D10 is characterized by two pentadeuterated phenyl

rings linked by a diazene bond (-N=N-).

Chemical structure of Azobenzene-D10

Caption: Chemical structure of Azobenzene-D10.

Physicochemical Properties
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The key physicochemical properties of Azobenzene-D10 are summarized in the table below,

providing a direct comparison with its non-deuterated counterpart, Azobenzene.

Property Azobenzene-D10
Azobenzene (non-
deuterated)

Reference

CAS Number 30504-49-5 103-33-3

Molecular Formula C₁₂D₁₀N₂ C₁₂H₁₀N₂

Molecular Weight 192.283 g/mol 182.2212 g/mol

Isotopic Enrichment 99 atom % D -

Appearance

Orange-red crystals or

dark brown chunky

solid

Orange-red leaflets

Melting Point Not available 68 °C

Boiling Point Not available 293 °C

Solubility in water Not available 6.4 mg/L (25 °C)

Synthesis and Experimental Protocols
The synthesis of azobenzene and its derivatives is well-established, providing a foundation for

the preparation of Azobenzene-D10. Classical methods include the azo coupling reaction, the

Mills reaction, and the Wallach reaction. For the synthesis of Azobenzene-D10, deuterated

precursors such as nitrobenzene-d5 or benzene-d6 would be utilized.

A general experimental workflow for the synthesis and characterization of photoswitchable

azobenzene derivatives is outlined below. This can be adapted for the specific synthesis of

Azobenzene-D10.
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Caption: General workflow for the synthesis and characterization of Azobenzene-D10.

Applications in Drug Development and Research
Azobenzene's ability to undergo reversible trans-cis isomerization upon light irradiation makes

it a valuable molecular switch. This property is harnessed in drug development to create

photoswitchable drugs, prodrugs, and drug delivery systems. The trans isomer is generally

more stable, while the cis isomer is metastable. The isomerization can induce changes in

polarity, molecular shape, and binding affinity to biological targets.

The azobenzene scaffold is a versatile framework in medicinal chemistry, with derivatives

exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory,

and anti-cancer properties.
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A key application in drug development involves the use of azobenzene as a hypoxia-sensitive

linker in drug delivery systems. Azoreductase enzymes, which are overexpressed in hypoxic

environments characteristic of solid tumors, can cleave the azo bond, triggering site-specific

drug release.

The logical pathway for utilizing an azobenzene-based photoswitchable drug is depicted below.
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Caption: Signaling pathway for a photoswitchable azobenzene-based drug.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3044145#azobenzene-d10-cas-number-and-
chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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